molecular formula C13H14BrF3O3 B13716366 tert-Butyl 2-bromo-5-(2,2,2-trifluoroethoxy)benzoate

tert-Butyl 2-bromo-5-(2,2,2-trifluoroethoxy)benzoate

Katalognummer: B13716366
Molekulargewicht: 355.15 g/mol
InChI-Schlüssel: QDVUTZKPLQKXTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-Butyl 2-bromo-5-(2,2,2-trifluoroethoxy)benzoate is an organic compound with the molecular formula C13H14BrF3O3. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a trifluoroethoxy group attached to a benzoate core. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-bromo-5-(2,2,2-trifluoroethoxy)benzoate typically involves the esterification of 2-bromo-5-(2,2,2-trifluoroethoxy)benzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-Butyl 2-bromo-5-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The benzoate core can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: Products include carboxylic acids and other oxidized derivatives of the benzoate core.

Wissenschaftliche Forschungsanwendungen

Tert-Butyl 2-bromo-5-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-bromo-5-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets. The bromine atom and trifluoroethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate
  • Tert-Butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
  • Tert-Butyl bromoacetate

Uniqueness

Tert-Butyl 2-bromo-5-(2,2,2-trifluoroethoxy)benzoate is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of fluorinated organic compounds and in applications requiring specific reactivity and stability.

Eigenschaften

Molekularformel

C13H14BrF3O3

Molekulargewicht

355.15 g/mol

IUPAC-Name

tert-butyl 2-bromo-5-(2,2,2-trifluoroethoxy)benzoate

InChI

InChI=1S/C13H14BrF3O3/c1-12(2,3)20-11(18)9-6-8(4-5-10(9)14)19-7-13(15,16)17/h4-6H,7H2,1-3H3

InChI-Schlüssel

QDVUTZKPLQKXTK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.